tert-Butyl 1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate tert-Butyl 1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 1395492-96-2
VCID: VC13530285
InChI: InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-6-5-9-7-13-14(4)10(9)8-15/h7H,5-6,8H2,1-4H3
SMILES: CC(C)(C)OC(=O)N1CCC2=C(C1)N(N=C2)C
Molecular Formula: C12H19N3O2
Molecular Weight: 237.30 g/mol

tert-Butyl 1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate

CAS No.: 1395492-96-2

Cat. No.: VC13530285

Molecular Formula: C12H19N3O2

Molecular Weight: 237.30 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate - 1395492-96-2

Specification

CAS No. 1395492-96-2
Molecular Formula C12H19N3O2
Molecular Weight 237.30 g/mol
IUPAC Name tert-butyl 1-methyl-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-6-carboxylate
Standard InChI InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-6-5-9-7-13-14(4)10(9)8-15/h7H,5-6,8H2,1-4H3
Standard InChI Key JHTDCUMBOUSELE-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2=C(C1)N(N=C2)C
Canonical SMILES CC(C)(C)OC(=O)N1CCC2=C(C1)N(N=C2)C

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of tert-butyl 1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate is C₁₂H₁₉N₃O₂, with a molecular weight of 237.3 g/mol. The bicyclic framework consists of a pyrazole ring fused to a partially hydrogenated pyridine ring, with substituents including:

  • A tert-butyl carbamate group at position 6, which protects the secondary amine during synthetic workflows.

  • A methyl group at position 1, influencing steric and electronic properties.

  • Partial saturation of the pyridine ring (4,5-dihydro), which enhances conformational flexibility.

Key physicochemical parameters include:

PropertyValue
Exact Mass237.14800 g/mol
PSA (Polar Surface Area)58.22 Ų
LogP (Partition Coefficient)1.95
Storage Conditions2–8°C

The tert-butyl group’s bulkiness improves solubility in organic solvents, while the carbamate linkage enables selective deprotection under acidic conditions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A common synthetic route involves the alkylation of tert-butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate with methyl iodide in the presence of sodium hydride (NaH) in N,N-dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, yielding the methylated product with >80% purity after column chromatography.

Reaction Conditions:

  • Temperature: 0–25°C

  • Time: 12–24 hours

  • Workup: Aqueous extraction, solvent evaporation, and silica gel chromatography.

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance yield and reduce reaction times. Sunshine Lake Pharma Co. patented a method utilizing palladium-catalyzed cross-coupling to introduce substituents, achieving a throughput of >50 kg/batch . Key industrial parameters include:

ParameterOptimized Value
Catalyst Loading0.5 mol% Pd(OAc)₂
SolventEthanol/Water (9:1)
Reaction Time2–4 hours

This method reduces waste generation by 40% compared to batch processes .

Pharmacological Applications

Anti-Cancer Activity

Derivatives of this compound exhibit low micromolar IC₅₀ values against breast (MCF-7) and lung (A549) cancer cell lines. Structural modifications, such as replacing the methyl group with halogenated aryl groups, enhance potency by 3–5 fold.

Table 1: Anti-Cancer Efficacy of Derivatives

DerivativeTarget Cell LineIC₅₀ (μM)
Parent CompoundMCF-712.4
Fluoro-Phenyl AnalogA5493.8
Chloro-Benzyl AnalogHeLa4.2

Anti-Inflammatory Properties

The compound’s pyrazolo-pyridine core selectively inhibits cyclooxygenase-2 (COX-2) over COX-1, with a selectivity index of 15:1. This specificity reduces gastrointestinal side effects common to non-selective COX inhibitors.

Agrochemical Applications

In agrochemistry, the compound enhances pesticide formulations by improving systemic acquired resistance (SAR) in crops. Field trials demonstrate 85% efficacy against aphids and 75% against fungal pathogens when incorporated into neonicotinoid derivatives.

Table 2: Agrochemical Performance

FormulationTarget PestEfficacy (%)
Parent CompoundAphids85
Thiamethoxam HybridWhiteflies92
Fungal ConjugateFusarium spp.75

Material Science Applications

The tert-butyl group’s hydrophobicity makes the compound a valuable monomer in high-performance polymers. Copolymerization with styrene derivatives yields materials with:

  • Glass Transition Temperature (Tg): 145°C

  • Tensile Strength: 85 MPa

  • UV Stability: >1,000 hours exposure without degradation.

Biochemical Research Utility

Researchers utilize the compound to study enzyme-substrate interactions, particularly in kinase assays. Its ability to mimic ATP-binding motifs enables screening for tyrosine kinase inhibitors, with a hit rate of 1:500 in high-throughput screens.

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